molecular formula C21H29N3O4 B11021550 1-butyl-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide

1-butyl-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide

Cat. No.: B11021550
M. Wt: 387.5 g/mol
InChI Key: ZEBMZTYLSJHYLG-UHFFFAOYSA-N
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Description

1-butyl-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a tetrahydrofuran moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid derivative.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydrofuran-2-ylmethyl group.

    Attachment of the Phenyl Group: The phenyl group is attached through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-butyl-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-butyl-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-butyl-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-3-carboxamide share structural similarities.

    Tetrahydrofuran Derivatives: Compounds containing the tetrahydrofuran ring, such as tetrahydrofuran-2-carboxylic acid.

    Phenyl Derivatives: Compounds with phenyl groups, such as N-phenylpyrrolidine.

Uniqueness

1-butyl-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

1-butyl-5-oxo-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H29N3O4/c1-2-3-10-24-14-15(12-19(24)25)20(26)23-18-9-5-4-8-17(18)21(27)22-13-16-7-6-11-28-16/h4-5,8-9,15-16H,2-3,6-7,10-14H2,1H3,(H,22,27)(H,23,26)

InChI Key

ZEBMZTYLSJHYLG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3

Origin of Product

United States

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